molecular formula C17H23NO4 B1371626 1-(Tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid CAS No. 885274-99-7

1-(Tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid

Cat. No.: B1371626
CAS No.: 885274-99-7
M. Wt: 305.4 g/mol
InChI Key: BNUHNLZVJMQDJJ-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid typically involves the protection of the amine group in the piperidine ring with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.

Industrial Production Methods

Industrial production of Boc-protected compounds often employs flow microreactor systems, which offer efficient and sustainable synthesis routes . These systems allow for precise control over reaction conditions, leading to high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine, which can then undergo further functionalization.

Scientific Research Applications

1-(Tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid is unique due to the presence of both the Boc group and the phenyl group on the piperidine ring. This combination provides specific steric and electronic properties that can be advantageous in certain synthetic applications.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-13(9-14(11-18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUHNLZVJMQDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660675
Record name 1-(tert-Butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-99-7
Record name 1-(tert-Butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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